molecular formula C18H22N2O5 B2886633 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1418113-99-1

2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No. B2886633
CAS RN: 1418113-99-1
M. Wt: 346.383
InChI Key: MULLZAJRBDDYAA-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzyloxy group might be introduced through a reaction with benzyl alcohol . The carbonyl group could be introduced through an oxidation reaction . The exact synthesis pathway would depend on the specific properties of the compound and the starting materials available.


Chemical Reactions Analysis

The compound could potentially participate in a variety of chemical reactions, depending on the conditions. For example, the carbonyl group could undergo reduction to form an alcohol . The benzyloxy group could participate in reactions involving free radicals .

Scientific Research Applications

Drug Development

This compound is part of a class of organic compounds known as leucine and derivatives. These compounds are often explored for their potential roles in drug development due to their involvement in various biological processes. In particular, the benzyloxy carbonyl group is a common protecting group used in peptide synthesis, which is crucial in the development of new therapeutic peptides .

Enzyme Inhibition Studies

The structure of this compound suggests it may be useful in studying enzyme inhibition. The oxazole ring, in particular, is a feature that can potentially interact with enzyme active sites, thereby providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors .

Pharmacokinetics

The detailed structure of this compound allows for the study of pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is essential for the development of new drugs, as they influence the drug’s efficacy and safety profile .

Chemical Biology

In chemical biology, this compound could be used as a tool to understand the chemical underpinnings of biological systems. Its ability to interact with biological macromolecules could help elucidate the role of these molecules in various cellular processes .

Medicinal Chemistry

In medicinal chemistry, the compound’s structure could be modified to optimize its interaction with biological targets, improve its pharmacological profile, and minimize toxicity. This process is fundamental in the creation of new medicines .

Proteomics

Given its potential role in peptide synthesis, this compound could be used in proteomics to study protein interactions, modifications, and functions. It could help in the identification of novel peptides with biological activity .

properties

IUPAC Name

5-methyl-2-[(1R)-3-methyl-1-(phenylmethoxycarbonylamino)butyl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-11(2)9-14(16-20-15(17(21)22)12(3)25-16)19-18(23)24-10-13-7-5-4-6-8-13/h4-8,11,14H,9-10H2,1-3H3,(H,19,23)(H,21,22)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULLZAJRBDDYAA-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(CC(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@@H](CC(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid

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